Deoxyviolacein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

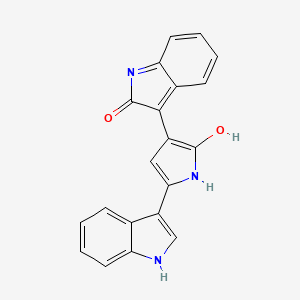

デオキシビオレシンは、L-トリプトファンから誘導されたビスインドール色素です。これは、特定の細菌によって生成されるよく知られた紫色の色素であるビオレシンと構造が類似しています。デオキシビオレシンは、野生型細菌におけるビオレシンと比較して、より低い濃度で合成されます。 この化合物は、抗菌性や抗癌性などの潜在的な生物学的活性により注目を集めています .

準備方法

合成経路と反応条件: デオキシビオレシンは、微生物発酵によって合成できます。1つの方法は、Citrobacter freundiiなどの遺伝子改変株を用いることです。 生合成経路には、デオキシビオレシンの産生に関与するvioabce遺伝子の発現が含まれます . 発酵プロセスは、通常、栄養豊富な培地で細菌を培養し、続いて高速液体クロマトグラフィーなどの技術を用いて色素を抽出し精製することです .

工業的製造方法: デオキシビオレシンの工業的製造は、発酵条件を最適化し、組換え細菌株を用いることで実現できます。例えば、Yarrowia lipolyticaの遺伝子改変株が、ビオレシンとデオキシビオレシンの混合物を生成するために用いられています。 その後、色素は酢酸エチルとシクロヘキサンの混合物を用いたカラムクロマトグラフィーによって分離精製されます .

化学反応の分析

反応の種類: デオキシビオレシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、vioオペロンによってコードされた酵素によって触媒されます .

一般的な試薬と条件: デオキシビオレシンの合成と修飾に使用される一般的な試薬には、フラビンアデニンジヌクレオチド(FAD)、ニコチンアミドアデニンジヌクレオチドリン酸(NADP)、ヘム鉄(II)などがあります。 これらの反応は通常、穏やかな条件下で起こり、最終的な脱炭酸反応では酸素が関与します .

主な生成物: デオキシビオレシンを含む反応から生成される主な生成物には、潜在的な生物学的活性を有するさまざまな誘導体が含まれます。 例えば、デオキシビオレシンの酵素酸化は、抗菌作用が強化された化合物の生成につながる可能性があります .

科学研究への応用

デオキシビオレシンは、その生物学的活性により、いくつかの科学研究に応用されています。化学では、ビスインドール色素を研究するためのモデル化合物として使用されます。生物学と医学では、デオキシビオレシンは、抗菌剤および抗癌剤としての可能性を示しています。 低濃度で肝細胞癌細胞増殖の有意な阻害を示します . さらに、デオキシビオレシンは、抗酸化作用と酸、アルカリ、紫外線に対する耐性について研究されています .

科学的研究の応用

Deoxyviolacein has several scientific research applications due to its biological activities. In chemistry, it is used as a model compound to study bis-indole pigments. In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. It exhibits significant inhibition of hepatocellular carcinoma cell proliferation at low concentrations . Additionally, this compound has been studied for its antioxidant properties and its ability to resist acid, alkali, and ultraviolet radiation .

作用機序

デオキシビオレシンの作用機序は、細胞標的と経路との相互作用に関与しています。 カスパーゼ経路を活性化し、細胞増殖を阻害することで、癌細胞のアポトーシスを誘導することが示されています . デオキシビオレシンは、細菌細胞膜を破壊し、必須酵素を阻害することで、抗菌作用も示します .

類似化合物の比較

デオキシビオレシンは、ビオレシンやプロジギオシンなどの他のビスインドール色素と類似しています。 それは、その構造的特徴と生物学的活性においてユニークです。 ビオレシンはより一般的に生産され研究されていますが、デオキシビオレシンは、その安定性と環境要因に対する耐性に関して独自の利点を提供しています . 別のビスインドール色素であるプロジギオシンは、抗菌性と抗癌性で知られていますが、化学構造と作用機序が異なります .

類似化合物のリスト:- ビオレシン

- プロジギオシン

類似化合物との比較

Deoxyviolacein is similar to other bis-indole pigments such as violacein and prodigiosin. it is unique in its structural features and biological activities. While violacein is more commonly produced and studied, this compound offers distinct advantages in terms of its stability and resistance to environmental factors . Prodigiosin, another bis-indole pigment, is known for its antimicrobial and anticancer properties, but it differs in its chemical structure and mode of action .

List of Similar Compounds:- Violacein

- Prodigiosin

生物活性

Deoxyviolacein, a derivative of the well-known pigment violacein, has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antifungal, antiparasitic, and anticancer effects, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions involving the VioA, VioB, VioC, and VioE genes. It is primarily produced by certain strains of bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. While structurally similar to violacein, this compound exhibits distinct biological properties that make it a compound of interest in pharmaceutical research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound shows bacteriostatic effects against various Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli at concentrations above 6.1 mmol/L .

- Fungal Activity : A study highlighted its strong antifungal activity against Rhizoctonia solani, outperforming its parent compound violacein in this regard .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.1 mmol/L |

| Escherichia coli | 6.1 mmol/L |

| Rhizoctonia solani | Effective at concentrations > 6.1 mmol/L |

Antiparasitic Effects

This compound has shown promise in combating parasitic infections:

- Malaria : It has been found to be effective against Plasmodium falciparum, including drug-resistant strains. Interestingly, this compound was less toxic to mammalian cells compared to violacein, making it a potential candidate for anti-malarial treatment .

- Chagas Disease : Studies have indicated that this compound inhibits Trypanosoma cruzi, the causative agent of Chagas disease, at lower concentrations than currently used treatments like Benznidazole .

Anticancer Properties

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to tumor regression without adverse effects on healthy tissues .

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa | Induction of apoptosis |

| A549 | Induction of apoptosis |

| MCF-7 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : this compound increases ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Membrane Disruption : It interferes with cellular membranes, affecting the physiological activities of target cells .

- Synergistic Effects : this compound may enhance the efficacy of other antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- A study conducted by Carvalho et al. (2006) demonstrated that this compound induced significant ROS production in colon cancer cell lines, leading to apoptosis through caspase activation.

- Research by Bilsland et al. (2018) highlighted the reduced toxicity of this compound towards mammalian cells compared to its parent compound while maintaining efficacy against malaria parasites.

特性

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。